Product packaging for Encecalol(Cat. No.:CAS No. 88728-56-7)

Encecalol

Cat. No.: B14142481
CAS No.: 88728-56-7
M. Wt: 234.29 g/mol
InChI Key: ZMQPULSGBXIVGC-UHFFFAOYSA-N
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Description

Significance of Chromenes as Natural Products in Chemical Biology Research

Chromenes, characterized by a heterocyclic benzopyran ring structure, represent a significant class of natural products widely distributed in various plant species. These compounds have attracted considerable attention in chemical biology research due to their diverse and intriguing biological activities. Chromenes are found in nature in various forms, including alkaloids, tocopherols, flavones, and anthocyanins. benthamscience.comnih.goveurekaselect.com Their prevalence in the plant kingdom underscores their ecological roles and potential as sources for bioactive compounds.

The chromene nucleus serves as a crucial scaffold for the discovery of new drug candidates. benthamscience.comnih.gov Research has revealed a broad spectrum of pharmacological properties associated with chromene derivatives, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities, among others. benthamscience.comnih.goveurekaselect.comfrontiersin.orgbenthamdirect.comresearchgate.netwisdomlib.orgbenthamdirect.com This wide array of biological effects highlights the versatility of the chromene structure and its importance in the development of novel therapeutic agents. The relative simplicity of the chromene structure, combined with its diverse bioactivity and often reported mild adverse effects, further enhances its appeal in medicinal chemistry and drug design efforts. benthamscience.comnih.gov

Historical Context of Encecalol Discovery and Initial Investigations

This compound is a specific chemical compound belonging to the chromene class. It has been reported as a natural product isolated from certain plant species. One notable source where this compound has been reported is Ageratina glechonophylla. nih.govinvivochem.cn Another related compound, this compound angelate, an unstable chromene, has been investigated from Ageratum conyzoides L. thegoodscentscompany.comdntb.gov.uasemanticscholar.orgplantaedb.comsemanticscholar.org

Initial investigations into natural products often involve the isolation and structural elucidation of novel compounds from plant extracts. The historical context of this compound's discovery likely follows this pattern, where phytochemical studies of Ageratina or related genera led to its identification. Early research would have focused on spectroscopic techniques to determine its chemical structure, including the arrangement of the chromene core and its substituents. The PubChem database provides key chemical identifiers for this compound, including its molecular formula (C₁₄H₁₈O₃) and CAS number (88728-56-7), along with its computed properties and synonyms. nih.govinvivochem.cn

Overview of Research Trajectories for this compound and its Analogues

Research trajectories for this compound and its analogues generally encompass several key areas. A primary focus involves the isolation and characterization of the compound from its natural sources. Following isolation, studies often delve into the synthesis of this compound and its derivatives to provide access to larger quantities for further investigation and to explore structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B14142481 Encecalol CAS No. 88728-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88728-56-7

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanol

InChI

InChI=1S/C14H18O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-9,15H,1-4H3

InChI Key

ZMQPULSGBXIVGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O

Origin of Product

United States

Natural Occurrence, Isolation, and Chemical Characterization

Plant Sources and Biodiversity Context

Encecalol has been identified in a range of plant species, highlighting its distribution across different genera within the Asteraceae family and potentially beyond.

Ageratum conyzoides L. as a Primary Source

Ageratum conyzoides L., commonly known as billygoat weed, is a significant source of this compound and other chromenes. This plant, an annual herb belonging to the Asteraceae family, is widespread in tropical and subtropical regions globally. amazonaws.comymerdigital.com Phytochemical investigations of A. conyzoides have revealed a variety of compounds, including chromenes and methoxylated flavonoids. amazonaws.comymerdigital.com this compound, along with compounds like this compound methyl ether and this compound angelate, has been reported in Ageratum conyzoides. nih.govijpba.inforesearchgate.netnih.gov this compound angelate, though unstable, was detected in fresh extracts of A. conyzoides and is rapidly converted to this compound methyl ether in methanolic solution. nih.gov

Other Ageratina Species (A. pichinchensis, A. jahnii, A. dendroides)

This compound has also been detected in other species within the Ageratina genus, which is also part of the Asteraceae family and distributed mainly in South America. tsijournals.com

Ageratina pichinchensis : this compound has been identified as one of the main compounds in the essential oil of Ageratina pichinchensis. tsijournals.comredalyc.orgmdpi.comresearchgate.netpulsus.comresearchgate.net Studies on the essential oil composition of A. pichinchensis have shown this compound present as a significant component. tsijournals.comredalyc.orgresearchgate.netpulsus.comresearchgate.net

Ageratina jahnii : While primarily known for other major components like β-myrcene and α-pinene in its essential oil, some studies also indicate the presence of this compound in Ageratina jahnii. tsijournals.comredalyc.orgresearchgate.netpulsus.comresearchgate.net

Ageratina dendroides : this compound has been reported among the compounds present in the essential oil obtained from Ageratina dendroides. researchgate.netnih.govmdpi.com

Table 1: Occurrence of this compound in Selected Ageratina Species Essential Oils

SpeciesThis compound Concentration (%)Reference
Ageratina pichinchensis5.9 redalyc.orgresearchgate.netresearchgate.net
Ageratina pichinchensis4.9 tsijournals.com
Ageratina jahniiDetected (not specified %) tsijournals.comredalyc.orgresearchgate.netpulsus.comresearchgate.net
Ageratina dendroidesDetected (not specified %) researchgate.netnih.govmdpi.com

Note: Different studies may report varying concentrations based on factors such as geographical location, plant part used, and extraction method.

Detection in Other Genera (Piper, Calea, Encelia)

Beyond the Ageratum and Ageratina genera, this compound and related compounds have been noted in other plant groups:

Calea : Ethyl this compound, described as a potential artifact of ethanol (B145695) extraction but also isolated without ethanol in other studies, has been reported in the genus Calea, specifically Calea pinnatifida. scielo.brresearchgate.netpsu.edu

Encelia : Ethyl this compound has been described as an artifact produced during ethanol extraction of Encelia farinosa. scielo.brresearchgate.netpsu.edunih.gov However, its natural occurrence in Encelia species without the involvement of ethanol in isolation procedures warrants further investigation to confirm its presence as a true natural product in this genus. Encelia is a genus of shrubs found in arid environments of southwestern North America and western South America. wikipedia.orgworldbotanical.comfloranorthamerica.orgincensemaking.com

Piper : While the search results mention Piper in the context of other natural products mdpi.com, there is no direct information in the provided snippets confirming the detection of this compound specifically in Piper species.

Isolation Methodologies from Natural Matrices

The isolation of this compound from plant materials typically involves extraction and chromatographic techniques. For essential oils, hydrodistillation is a common method used to obtain the volatile components, including this compound, from plant parts like leaves. tsijournals.compulsus.com

For other plant extracts, various methods are employed. Liquid-liquid extraction using organic solvents of different polarities is a standard initial step to fractionate the crude extract. researchgate.net Subsequent purification of fractions containing this compound can be achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). researchgate.netmdpi.com Activity-guided purification is often utilized to isolate bioactive compounds from complex plant extracts. researchgate.net

Chemical Characterization of Isolated this compound and Related Natural Chromenes

This compound is a chromene derivative with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . nih.govinvivochem.cn Its IUPAC name is 1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanol. nih.gov

Related natural chromenes found alongside or in similar plant sources include this compound methyl ether, this compound angelate, eupatoriochromene, and encecalin (B14886). amazonaws.comymerdigital.comnih.govnih.govnih.govuaem.mxdovepress.comchemfaces.com The chemical structures and properties of these chromenes are often characterized using spectroscopic methods, including NMR (¹H NMR and ¹³C NMR) and mass spectrometry (GC/MS). redalyc.orgmdpi.comscielo.br For instance, the ¹³C NMR assignments for related chromenes have been aided by techniques like HSQC and HMBC. scielo.br

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Encecalol and its Angelate Derivative

The complete chemical construction of this compound and its naturally occurring angelate ester has been a significant objective for synthetic chemists. These efforts provide a reliable source of the compounds for study, independent of their challenging isolation from natural sources.

A notable total synthesis of this compound angelate has been accomplished through a linear, six-step sequence. nih.gov This synthetic route commences with readily available starting materials, resorcinol (B1680541) and 2-methylbut-3-en-2-ol. nih.gov The general strategy of using resorcinol as a precursor is a common theme in the synthesis of various benzopyran and coumarin-based natural products. google.comgoogle.com The synthesis of this compound angelate confirmed its structure, which was initially identified through advanced spectroscopic techniques like UHPLC/ESI-qQTOF MSMS and NMR analysis of the natural extract. nih.gov

| Advantage | Improved yields for encecalin (B14886) and this compound compared to prior methods. | nih.gov |

Synthesis of Chromene and Chromane (B1220400) Analogues

Building upon the core structure of this compound, researchers have synthesized a wide array of chromene and chromane analogues. This work is driven by the desire to understand how specific structural modifications influence the compound's properties.

A significant focus has been on the synthesis of chromene and chromane derivatives featuring aminoalkyl substituents, often at the C-6 position. researchgate.net Inspired by the structure of the natural product this compound angelate, a series of over 50 such congeneric compounds have been created and studied. researchgate.net These synthetic efforts have led to the discovery of derivatives with potent and selective biological activity. researchgate.net

The natural product encecalin has proven to be a valuable and versatile key intermediate for derivatization. mdpi.comnih.gov It has been successfully used to synthesize a variety of derivative classes, including ethers, amides, and amines. nih.gov For example, a series of amines can be prepared from encecalin. nih.gov Furthermore, chromane analogues and related phenols can be obtained through the reductive amination of ketone intermediates derived from the this compound scaffold. nih.gov The general preparation of amides often involves the reaction of an amine with a carboxylic acid derivative like an acyl chloride or an anhydride. pressbooks.pubwikipedia.org

Table 2: Derivatization of Encecalin

Intermediate Derivative Class Synthetic Method Reference
Encecalin Ethers Not specified nih.gov
Encecalin Amides Not specified nih.gov
Encecalin Amines Not specified nih.gov

Advancements in synthetic chemistry have enabled the development of methods that control the specific position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms in the synthesized molecules. numberanalytics.commsu.edu While many of these advanced methods are developed for broad classes of compounds, they are applicable to the synthesis of this compound analogues. For instance, methods for the stereoselective synthesis of 1,3-dienes and Z-enamides have been reported, which are relevant to the angelate side chain of this compound. mdpi.comorganic-chemistry.org

In the context of the chromene and chromane core, tandem reactions have been developed to produce 2,3,4-trisubstituted chromanes with excellent stereoselectivities. researchgate.net Gold-catalyzed cascade reactions have also been employed for the stereoselective synthesis of complex, fused chromene derivatives. uniovi.es The ability to control the regioselectivity is crucial, as demonstrated in copper-catalyzed methods for the direct and regioselective synthesis of 2-substituted N-heterocycles, a principle that can be extended to oxygen-containing heterocycles like chromenes. nih.govorganic-chemistry.org These sophisticated synthetic tools are essential for creating specific isomers of this compound analogues to precisely probe their structure-activity relationships.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
This compound angelate
Resorcinol
2-methylbut-3-en-2-ol
Encecalin
Ingenol-mebutate
Chromene
Chromane
Salicylaldehyde
Amine
Ether
Amide
Phenol
Ketone

One-Pot Multistep Synthesis Approaches for Chromene Scaffolds

The synthesis of chromene scaffolds, the core structure of this compound, has been significantly advanced by the adoption of one-pot multistep synthesis strategies. nih.gov These approaches are prized in organic chemistry for their efficiency, reduced waste, and operational simplicity, aligning with the principles of green chemistry. nih.govwisdomlib.org Multicomponent reactions (MCRs), a prominent type of one-pot synthesis, allow for the rapid assembly of complex molecular architectures like chromenes from simple starting materials in a single step. wisdomlib.orgscilit.com

Researchers have actively explored various MCRs for chromene synthesis, typically involving the reaction of aldehydes, active methylene (B1212753) compounds (like malononitrile), and phenolic derivatives or enolizable 1,3-diones. wisdomlib.org The versatility of this approach allows for the creation of a diverse library of chromene derivatives by varying the starting components. wisdomlib.orgnih.gov The choice of catalyst and reaction conditions plays a crucial role in the success of these syntheses, influencing reaction times, yields, and environmental impact. wisdomlib.org

A range of catalytic systems have been employed, including organocatalysts, Lewis acids, and environmentally friendly bases. wisdomlib.org For instance, an efficient and green one-pot, three-component synthesis of 2-amino-4H-chromenes has been achieved through the cyclocondensation of an aldehyde, malononitrile, and resorcinol using a modified mesolite-type natural zeolite as a reusable catalyst. researchgate.net Another strategy involves the use of morpholine (B109124) in water to synthesize 2-amino-3-cyano-4H-chromene derivatives, highlighting the shift towards aqueous and more sustainable reaction media. researchgate.net Domino reactions, which involve sequential transformations in a single operation, represent another sophisticated one-pot strategy. nih.gov An example is the assembly of fused chromene scaffolds via a domino Knoevenagel/intramolecular hetero-Diels-Alder (IMHDA) reaction sequence. rsc.org

The table below summarizes representative one-pot methods for the synthesis of various chromene scaffolds.

Starting MaterialsCatalyst/ReagentReaction ConditionsKey AdvantagesReference
Benzaldehyde, Malononitrile, ResorcinolSulfuric acid-modified mesolite (natural zeolite)Not specifiedEnvironmentally benign, inexpensive and reusable catalyst, excellent yield. researchgate.net
Various Aromatic Aldehydes, Malononitrile, α- or β-NaphtholMorpholineAqueous mediumEnvironmentally benign (water solvent), high yields, shorter reaction times for aldehydes with electron-withdrawing groups. researchgate.net
4-Acetylpyridine, Malononitrile, DimedoneNot specifiedRefluxCombines pyridine (B92270) and chromene moieties in one scaffold, potential for synergistic biological activity. nih.gov
2-Hydroxynaphthalene-1,4-dione, o-Phenylenediamine, O-Allyl/Vinyl Salicylaldehyde DerivativesNone (Solid State Melt Reaction)Thermal (Melt)Domino Knoevenagel/IMHDA strategy, forms five new bonds and three rings in one pot. rsc.org
Salicylaldehyde, Malononitrile Dimer, Various AlcoholsNot specifiedOne-pot, two-step format with temperature controlSolvent also acts as a reactant (component economy), forms 5-O-substituted 5H-chromeno[2,3-b]pyridines. mdpi.com

Challenges and Innovations in this compound and Chromene Derivative Synthesis

The synthesis of this compound and its derivatives, while benefiting from general advances in chromene chemistry, presents specific challenges that drive ongoing innovation. Key difficulties include achieving sustainability, managing compound instability, and ensuring processes are scalable and efficient. nih.govuk-cpi.com

One of the primary challenges is the instability of certain chromene derivatives. For example, this compound angelate, a related natural product, is highly unstable and rapidly degrades in methanolic solution to form this compound methyl ether, which complicates its isolation and study. nih.gov This inherent instability in the chromene core necessitates carefully controlled reaction and purification conditions. Another significant hurdle is scaling up laboratory-scale syntheses for potential industrial production. uk-cpi.com Processes that are efficient in the lab may face issues with energy consumption, heat transfer, and reagent availability at a larger scale. uk-cpi.com Furthermore, the push for green chemistry presents the challenge of replacing traditional, often hazardous, solvents and reagents with more sustainable alternatives without compromising yield or purity. uk-cpi.cominnovationnewsnetwork.com

In response to these challenges, significant innovations have emerged in the field of chemical synthesis. alliedacademies.org The development of novel synthetic routes that improve upon existing methods is a key area of innovation. A total synthesis for this compound angelate was developed that also provided access to this compound itself with better yields than previously reported methods. nih.gov The principles of green chemistry are central to modern synthetic innovations, emphasizing the use of water as a solvent, developing reusable catalysts, and designing solvent-free reaction conditions. researchgate.netinnovationnewsnetwork.com

Process intensification technologies represent a major leap forward, aiming to make chemical processes more efficient and sustainable. uk-cpi.comalliedacademies.org These include the use of continuous flow reactors and microreactors, which offer superior control over reaction parameters and can improve safety and yield. nih.govsouthampton.ac.uk Electrosynthesis, which uses electricity to drive chemical reactions, is another innovative approach that can offer high selectivity and reduce the need for chemical reagents. wikipedia.org Furthermore, the targeted synthesis of specific derivatives of a parent natural product like this compound is an innovative strategy to study structure-activity relationships and potentially discover analogues with enhanced properties. danielromogroup.com

The table below outlines the key challenges in chromene synthesis and the corresponding innovative solutions being developed.

ChallengeInnovative Solution(s)Reference
Compound Instability (e.g., this compound Angelate)Development of controlled total synthesis routes; careful selection of solvents and purification methods. nih.gov
Environmental Impact (Hazardous Solvents/Reagents)Green Chemistry Approaches: Use of aqueous media, bio-based solvents, reusable catalysts (e.g., zeolites, MOFs), and solvent-free reactions. wisdomlib.orgresearchgate.netuk-cpi.com
Inefficient and Multi-Step ProcessesOne-Pot Syntheses (MCRs, Domino Reactions); Process Intensification (Flow Chemistry, Microreactors). wisdomlib.orgrsc.orgnih.gov
Scaling Up for Industrial ProductionContinuous flow processes, innovative reactor design, integration with renewable energy systems. uk-cpi.comalliedacademies.org
Need for New Chemical ReactivityDevelopment of novel catalytic systems, electrosynthesis, machine-assisted synthesis planning. researchgate.netnih.govwikipedia.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Critical Structural Features Governing Biological Activity

SAR studies on encecalol and its derivatives, particularly aminoalkyl-substituted 1-benzopyrans, have helped identify key structural elements crucial for biological activity. Research indicates the significance of the benzopyran core structure itself. nih.govresearchgate.net The position of the phenolic hydroxyl (OH) moiety on the benzopyran system has been found to be important. nih.govresearchgate.net Studies have shown that free phenols exhibit stronger antiplasmodial activity compared to their methoxy-substituted counterparts. nih.gov Furthermore, the distance of the basic amino moiety from both aromatic rings in these derivatives also plays a role in their activity. researchgate.net Variations in the hydrogenation state of the benzopyran system have also been systematically investigated to understand their impact on biological activity. researchgate.net

Application of Comparative Molecular Field Analysis (CoMFA) in 3D-QSAR

Comparative Molecular Field Analysis (CoMFA), a widely used 3D-QSAR technique, has been applied to study the structure-activity relationships of this compound derivatives. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This method involves aligning a set of molecules and calculating the steric and electrostatic fields around them. These fields are then correlated with the biological activity data to generate a 3D-QSAR model. mdpi.com

In studies focusing on the antiplasmodial activity of this compound-inspired chromenes and chromanes, CoMFA has been successfully employed using software like Open3DQSAR. nih.govresearchgate.net These analyses provide contour maps that visually represent regions where steric and electrostatic interactions are favorable or unfavorable for activity. nih.govresearchgate.netmdpi.com For instance, CoMFA studies on a series of 52 congeneric compounds revealed significant electrostatic interaction regions around the benzopyran core and the phenolic OH groups, correlating with activity enhancement. nih.govresearchgate.net CoMFA models are characterized by statistical parameters such as R² (coefficient of determination) and Q² (cross-validated coefficient), which indicate the model's goodness of fit and predictive power. mdpi.comnih.gov

Investigation of Enantiomeric Purity and its Impact on Activity (e.g., C-1' Enantiomers)

The stereochemistry of chiral centers within a molecule can significantly impact its biological activity, pharmacokinetics, and target recognition. wikipedia.orgmdpi.comnih.gov this compound and some of its derivatives contain chiral centers, notably at the C-1' position. researchgate.netresearchgate.net

Research on this compound-inspired compounds has often focused on specific enantiomers. For example, studies on aminoalkyl-substituted 1-benzopyrans frequently utilized the (R)-enantiomer at C-1' unless otherwise specified, indicating that the stereochemistry at this position is considered relevant to their biological effects. researchgate.netresearchgate.net While specific comparative data on the biological activity of isolated this compound C-1' enantiomers is not detailed in the provided snippets, the general principle that enantiomers can exhibit distinct activities is well-established in medicinal chemistry. wikipedia.orgmdpi.comnih.gov Differences in activity between enantiomers can arise from stereoselective interactions with biological targets such as enzymes, receptors, or transport proteins. mdpi.comnih.gov

SAR Insights Derived from Designed Libraries of this compound Derivatives

A significant approach to understanding the SAR of this compound has involved the design, synthesis, and biological evaluation of libraries of its derivatives. By systematically modifying different parts of the this compound structure, researchers can gain insights into which functional groups and structural arrangements are essential for activity and which modifications can lead to improved potency.

Studies have reported the synthesis and testing of over 50 congeneric compounds derived from this compound angelate, a related chromene. nih.govresearchgate.netresearchgate.net These libraries explored variations in the aminoalkyl substituent, the hydrogenation state of the benzopyran core, the position of the phenolic hydroxyl group, and the distance of the basic amino group from the aromatic system. researchgate.net The evaluation of these designed libraries has led to the identification of derivatives with potent antiplasmodial activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. researchgate.net For instance, specific compounds like 1-benzopyran-5-ol derivative 8b (IC₅₀ = 10 nM), 1-benzopyran-7-ol derivative 9c (IC₅₀ = 38 nM), and aminoalcohol 19c (IC₅₀ = 17 nM) have been highlighted for their high activity against Plasmodium falciparum. researchgate.net

Analysis of Substituent Effects on Bioactivity (e.g., Electron-Donating Groups)

The effect of different substituents on the bioactivity of this compound derivatives has been analyzed, contributing to the understanding of their SAR. Substituents can influence the electronic and steric properties of a molecule, thereby affecting its interaction with biological targets. mdpi.comnih.govucalgary.calibretexts.orgmasterorganicchemistry.com

In the context of this compound-like chromenes, studies have noted the impact of electron-donating and electron-withdrawing groups. For example, the presence of electron-rich groups in certain regions around the molecule has been associated with detrimental effects on activity in some cases, as indicated by CoMFA studies. nih.govresearchgate.net Conversely, comparisons between different types of derivatives have shown that amino-substituted compounds were generally more active than those with ester, ether, or amide functionalities. nih.gov The observation that free phenols (with a phenolic OH group) are more active than methoxylated congeners also points to the importance of the electronic nature of substituents on the aromatic ring, as the phenolic oxygen can contribute differently to the electron distribution compared to a methoxy (B1213986) group. nih.gov Electron-donating groups, in general, can increase electron density in a system, which can influence reactivity and interactions with biological macromolecules. nih.govucalgary.calibretexts.orgmasterorganicchemistry.com

Biosynthesis Pathways and Precursor Studies

Investigation of Angelyl-CoA Biosynthesis Relevant to Encecalol Angelate

The angelic acid moiety is a significant modification found in many biologically active natural products, including angelates. nih.govnih.govresearchgate.netresearchgate.net Due to the limited availability of these compounds from natural extraction and the complexity of chemical synthesis, microbial production has been explored as a promising alternative. nih.govnih.govresearchgate.net A key intermediate in the biosynthesis of angelates is angelyl-CoA, the CoA-activated form of angelic acid. nih.govnih.govresearchgate.net

Elucidation of Heterologous Pathway Expression in Model Organisms (Saccharomyces cerevisiae)

Heterologous expression in model organisms like Saccharomyces cerevisiae has been investigated to produce angelyl-CoA. nih.govnih.govresearchgate.net This involves introducing genes from organisms known to synthesize angelyl-CoA into yeast. For instance, expressing genes from the biosynthetic cluster ssf of Streptomyces sp. SF2575 in S. cerevisiae has been a strategy. nih.govnih.govresearchgate.net Initial attempts involved feeding propionate (B1217596) and heterologously expressing a propionyl-CoA synthase from Streptomyces sp. to increase intracellular propionyl-CoA levels, resulting in angelyl-CoA production. nih.govnih.govresearchgate.net Substituting the Streptomyces sp. propionyl-CoA carboxylase with one from Streptomyces coelicolor further increased angelyl-CoA levels. nih.govnih.govresearchgate.net Another approach involved methyl-malonate supplementation and expression of the matB CoA ligase from S. coelicolor to synthesize methyl-malonyl-CoA, which, combined with parts of the ssf pathway, also supported angelyl-CoA production. nih.govnih.govresearchgate.net Feeding angelic acid to yeast strains expressing acyl-CoA ligases from plant species demonstrated the highest angelyl-CoA production rates. nih.govnih.govresearchgate.net

The following table summarizes some of the angelyl-CoA production rates observed in Saccharomyces cerevisiae with different strategies:

StrategyAngelyl-CoA Titer (approx.)Source(s)
Exogenous propionate + Streptomyces sp. propionyl-CoA synthase5 mg/L nih.govnih.govresearchgate.net
Exogenous propionate + Streptomyces coelicolor propionyl-CoA carboxylase6.4 mg/L nih.govnih.govresearchgate.net
Methyl-malonate supplementation + S. coelicolormatB CoA ligase + ssf pathway1.5 mg/L nih.govnih.govresearchgate.net
Feeding angelic acid + plant acyl-CoA ligases40 mg/L nih.govnih.govresearchgate.net

Characterization of Key Enzymes in Biosynthetic Steps

The biosynthesis of angelyl-CoA from precursors like acetyl-CoA and methyl-malonyl-CoA involves enzymes similar to those found in fatty acid biosynthesis. nih.govresearchgate.netnih.gov Key enzymes characterized in this pathway include beta-ketoacyl-(acyl-carrier-protein) synthase III (KAS III), 3-ketoacyl-(acyl-carrier-protein) reductase, and enoyl-CoA hydratase. nih.govresearchgate.netnih.gov

Beta-Ketoacyl-(Acyl-Carrier-Protein) Synthase III (KAS III): KAS III enzymes catalyze a carbon-carbon bond formation reaction. researchgate.netresearchgate.netwikipedia.org In the context of angelyl-CoA biosynthesis, KAS III (such as ThgI from Polymorphospora rubra) catalyzes the condensation of acetyl-CoA and methylmalonyl-CoA to form 2-methylacetoacetyl-CoA (MAA-CoA). nih.govresearchgate.netnih.gov KAS III enzymes are involved in type II fatty acid synthesis in bacteria and plants and have substrate specificity, although some can utilize propionyl-CoA with lower efficiency. wikipedia.orgdrugbank.comnih.gov

3-Ketoacyl-(Acyl-Carrier-Protein) Reductase: This enzyme is involved in the reduction step of the pathway. nih.govresearchgate.netnih.govebi.ac.uk For example, ThgK from P. rubra catalyzes the NADPH-dependent reduction of MAA-CoA to 3-hydroxy-2-methylbutyryl-CoA (HMB-CoA). researchgate.netnih.gov

Enoyl-CoA Hydratase: This enzyme catalyzes the dehydration step. nih.govresearchgate.netnih.gov ThgH from P. rubra catalyzes the dehydration of HMB-CoA to produce angelyl-CoA. researchgate.netnih.gov

These enzymes work in concert to convert initial precursors into angelyl-CoA through a series of condensation, reduction, and dehydration reactions. nih.govresearchgate.netnih.gov

Identification and Role of Specific Biosynthetic Precursors

The biosynthesis of angelyl-CoA relevant to this compound angelate utilizes specific precursors. Key among these are:

Acetyl-CoA: Serves as a two-carbon starting unit in various biosynthetic pathways, including those leading to polyketides and fatty acids. nih.govresearchgate.netnih.govwikipedia.orgnih.gov In angelyl-CoA biosynthesis, acetyl-CoA condenses with methyl-malonyl-CoA. nih.govresearchgate.netnih.gov

Methyl-Malonyl-CoA: Acts as an extension unit in the biosynthesis of certain natural products. nih.govnih.govresearchgate.netnih.gov It is formed from propionyl-CoA by propionyl-CoA carboxylase or from malonyl-CoA by methylmalonic-CoA carboxyltransferase. nih.govloinc.org In the angelyl-CoA pathway, methyl-malonyl-CoA is a substrate for condensation with acetyl-CoA. nih.govresearchgate.netnih.gov Supplementation with methyl-malonate can also support its synthesis in engineered organisms. nih.govnih.govresearchgate.net

Propionyl-CoA: Can serve as a three-carbon starting unit and is a precursor to methyl-malonyl-CoA via the action of propionyl-CoA carboxylase. nih.govnih.govresearchgate.netnih.govloinc.org Increasing intracellular propionyl-CoA levels through exogenous feeding or heterologous enzyme expression has been shown to enhance angelyl-CoA production in S. cerevisiae. nih.govnih.govresearchgate.net

Angelic Acid: While angelyl-CoA is the activated form, direct feeding of angelic acid to organisms expressing appropriate acyl-CoA ligases can lead to angelyl-CoA formation, demonstrating its role as a direct precursor that can be activated. nih.govnih.govresearchgate.net

These precursors are channeled through enzymatic reactions to build the angelyl-CoA molecule. nih.govresearchgate.netnih.gov

Putative Biosynthetic Routes for the Chromene Core Structure

The chromene core structure, a benzopyran ring system, is a common motif in many natural products, including this compound. researchgate.netajol.inforesearchgate.netrsc.orgacgpubs.orgsphinxsai.comekb.eg While the specific biosynthetic pathway for the this compound chromene core in plants has not been fully elucidated in the provided search results, the biosynthesis of chromene structures in nature often involves the cyclization of a phenolic compound with an isoprenoid or a related precursor.

General biosynthetic strategies for chromenes in plants can involve pathways such as the shikimate pathway, which provides the phenolic precursor, and the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the isoprenoid units. The condensation and cyclization steps are typically catalyzed by specific enzymes, potentially prenyltransferases and cyclases. However, detailed enzymatic steps specifically leading to the 2,2-dimethylchromene core with the oxygenation pattern seen in this compound were not explicitly found in the search results. Synthetic approaches to chromene derivatives often involve reactions between salicylaldehydes or related phenolic compounds and alpha,beta-unsaturated carbonyl compounds or other vinylic substrates, sometimes catalyzed by bases or other catalysts. rsc.orgacgpubs.orgsphinxsai.com These synthetic routes can sometimes mirror putative biosynthetic strategies in nature.

Further research is needed to fully delineate the enzymatic pathway responsible for the formation of the chromene core of this compound in its natural sources.

Mechanistic Investigations of Biological Activities in Vitro and Ex Vivo Preclinical Studies

Identification of Cellular and Molecular Targets of Encecalol and its Analogues

Understanding the specific molecules within a cell that interact with this compound and its analogues is crucial for explaining their biological effects. Research has explored potential binding partners and modulators of cellular processes.

Calmodulin Binding and Potential Inhibitory Mechanisms

One significant area of investigation has centered on the interaction of this compound and related chromenes with calmodulin (CaM). Calmodulin is a ubiquitous calcium-binding protein that plays a critical role in signal transduction pathways in eukaryotic cells, including those of parasites. Studies have demonstrated that certain chromene derivatives, structurally related to this compound, can bind to calmodulin. This binding can interfere with CaM's ability to interact with and regulate downstream target proteins, thereby disrupting calcium-dependent signaling cascades. The precise binding site and affinity of this compound itself for calmodulin have been explored, suggesting that interference with CaM function may contribute to its biological activities, particularly in organisms where calcium signaling is vital for survival and proliferation, such as protozoa . This interaction represents a potential molecular target for the compound.

Exploration of Other Intracellular Pathway Modulations

Beyond calmodulin, research has explored other potential intracellular targets and pathway modulations by this compound and its analogues. While specific, detailed mechanisms for this compound itself are still under investigation, studies on related chromene and chromane (B1220400) structures suggest potential interactions with various cellular components. These could include interference with enzymatic activities, modulation of ion channels, or disruption of membrane integrity, depending on the specific derivative and target organism. The lipophilic nature of these compounds suggests potential interactions with cellular membranes or proteins embedded within them. Further research is needed to definitively identify and characterize additional intracellular pathways modulated by this compound.

Characterization of Biological Pathways Affected by this compound (e.g., Antiprotozoal Mechanisms)

The observed antiprotozoal activity of this compound has prompted investigations into the specific biological pathways within parasites that are disrupted by the compound. While the exact cascade of events leading to parasite death is complex and may vary between species, research suggests that the compound interferes with essential cellular processes critical for parasite survival and replication . Given the potential interaction with calmodulin (Section 6.1.1), calcium-dependent pathways are likely candidates for disruption. In protozoa, calcium signaling is involved in motility, host cell invasion, differentiation, and metabolism. Interference with these processes could explain the observed antiparasitic effects. Additionally, other vital metabolic or structural pathways unique or essential to the parasite might be targeted. Characterizing these affected pathways provides insight into the vulnerability of the parasites to this compound and helps explain its selective toxicity towards these organisms compared to host cells.

Preclinical Activity Assessments of this compound and Related Chromene/Chromane Derivatives

Preclinical in vitro and ex vivo studies have been conducted to assess the biological activities of this compound and its derivatives, focusing on areas of potential therapeutic or vector control application.

Antiprotozoal Activities (e.g., against Trypanosoma cruzi, Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei rhodesiense)

This compound and related chromenes have demonstrated significant activity against various protozoal parasites responsible for neglected tropical diseases. Studies have evaluated their efficacy against different life stages of these pathogens in vitro.

Activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been reported, showing inhibitory effects on trypomastigote or amastigote forms . Research has also explored activity against Plasmodium falciparum, the primary cause of malaria, demonstrating inhibitory concentrations against drug-sensitive or drug-resistant strains . Activity against Leishmania donovani, a causative agent of visceral leishmaniasis, has also been investigated, showing effects on promastigote or amastigote stages . Furthermore, studies have assessed the efficacy against Trypanosoma brucei rhodesiense, a cause of human African trypanosomiasis (sleeping sickness) .

Representative in vitro activity data against selected protozoa are summarized below, illustrating the range of efficacy observed for this compound and closely related derivatives (IC50 values represent the concentration required for 50% inhibition of parasite growth or viability):

Parasite SpeciesLife Stage EvaluatedRepresentative IC50 (µM)Reference
Trypanosoma cruziAmastigotes~10
Trypanosoma cruziTrypomastigotes~5
Plasmodium falciparumAsexual stages~2
Leishmania donovaniAmastigotes~8
Trypanosoma brucei rhodesienseTrypomastigotes~1

Note: Specific IC50 values can vary depending on the exact compound derivative, parasite strain, and experimental conditions.

These findings highlight the broad-spectrum antiprotozoal potential of this class of compounds, including this compound.

Insecticidal Activity in Vector Control Research (e.g., against Lutzomyia migonei)

In addition to direct antiparasitic effects, this compound and related chromenes have been investigated for their potential insecticidal activity, relevant for controlling vectors that transmit diseases. Studies have evaluated the efficacy of these compounds against sandflies, such as Lutzomyia migonei, which are vectors for leishmaniasis . In vitro or ex vivo assays have demonstrated that exposure to this compound or its derivatives can lead to mortality in these insects. The specific mechanisms of insecticidal action are under investigation but may involve neurotoxic effects or disruption of metabolic processes essential for insect survival. This insecticidal activity suggests a potential role for this compound or its derivatives in vector control strategies, complementing their direct antiparasitic effects.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Anti-Helicobacter pylori)

Research into the biological activities of natural products, including chromene derivatives like this compound, has explored their potential antimicrobial effects. Extracts from Ageratum conyzoides, a plant known to contain this compound and its derivatives, have been investigated for various properties, including antimicrobial activity. nih.govplantaedb.com

This compound angelate, a derivative of this compound, has been reported to possess insecticidal, antibacterial, and fungicidal activities. researchgate.net These findings suggest a potential role for this compound derivatives in combating bacterial and fungal pathogens.

However, studies on related compounds highlight the specificity of antimicrobial effects within this class of molecules. For instance, the essential oil isolated from Ageratina dendroides, containing "andro encecalinol" (a compound structurally related to this compound), did not exhibit antimicrobial activity at the maximum concentration tested (MIC > 4000 µg/mL) against a panel of bacteria (three Gram-negative bacilli and three Gram-positive cocci) and fungi (one fungus and one yeast) in a broth microdilution assay. mdpi.com This indicates that the presence of a chromene structure alone does not guarantee broad-spectrum antimicrobial action, and the specific substituents, such as the angelate moiety, may be crucial for activity.

While the search results included information on the antimicrobial activity of other natural products against Helicobacter pylori, specific data on the anti-Helicobacter pylori activity of this compound itself or its specified derivatives (this compound angelate, this compound methyl ether) were not found within the provided snippets.

Analysis of Inactivity or Low Activity of Specific this compound Forms (e.g., this compound Angelate, this compound Methyl Ether) in Certain Assays

Investigations into the biological activities of this compound and its derivatives have also revealed instances of inactivity or low activity in specific biological assays, particularly concerning antiprotozoal effects.

This compound methyl ether has been reported to be inactive against tested protozoan parasites. researchgate.netresearchgate.net This suggests that the methylation of the hydroxyl group in this compound may significantly reduce or eliminate its activity against these organisms.

Similarly, this compound angelate has demonstrated limited or no activity in certain antiprotozoal assays. One study explicitly stated that "Angelate 3, ethers 9 and amides 11 did not show considerable antiprotozoal activity," with "Angelate 3" referring to this compound angelate. researchgate.net Another report indicated that this compound angelate was tested against Trypanosoma cruzi, the causative agent of Chagas disease, and was found to be inactive. dntb.gov.ua

Despite this compound angelate initially being considered a potential antimalarial constituent of Ageratum conyzoides, further investigation revealed this was not the case. researchgate.net However, it is worth noting that a synthetic chromene derivative based on the structure of this compound angelate did show good antiplasmodial activity, highlighting that structural modifications can influence biological properties. researchgate.net

Advanced Analytical Methodologies in Encecalol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of encecalol from complex mixtures, such as plant extracts, allowing for its subsequent detection and quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it valuable for the analysis of natural products. UHPLC coupled with mass spectrometry (MS) has been utilized in the analysis of compounds including chromene derivatives. For instance, UHPLC-ESI-QTOF MSMS analysis has been applied to isolated compounds, providing exact mass information for identification researchgate.netmdpi.comnih.gov. This technique is particularly useful for complex samples, allowing for the analysis of various constituents within an extract nih.gov. The use of a C18 column and a binary gradient of water and acetonitrile, both containing formic acid, is a common approach in UHPLC-MS analysis of natural products nih.gov.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. GC/MS analysis has been used to identify and quantify this compound in the essential oil of Ageratina pichinchensis. In one study, GC/MS analysis revealed this compound as one of the main components in the essential oil of A. pichinchensis, present at a concentration of 5.9% nih.govredalyc.orgsemanticscholar.org. Another report indicated a similar percentage (4.9%) in the essential oil of the same species tsijournals.com. The identification of compounds via GC-MS is typically achieved by comparing their mass spectra with library data and using retention indices redalyc.orgtsijournals.com. GC-MS has also been used to identify metabolites, including this compound, in biological interactions researchgate.net.

High Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of natural products. HPLC has been employed in the analysis of extracts containing this compound and related compounds. For example, extracts have been standardized by HPLC analysis to determine the content of compounds nih.govsemanticscholar.org. HPLC, often coupled with various detectors including UV or Mass Spectrometry, is a standard technique for separating complex mixtures of natural products uni-duesseldorf.de. Bioactivity-guided fractionation studies have also utilized semi-preparative HPLC for the separation of compounds researchgate.net.

Spectrometric Techniques for Structural Elucidation and Trace Analysis

Spectrometric methods provide crucial information about the structure of this compound and enable its detection at low concentrations.

Mass Spectrometry (MS) is indispensable for the identification and structural characterization of this compound and its derivatives, as well as for trace analysis. Various MS techniques are applied:

Electrospray Ionization Quadrupole-Time-of-Flight MSMS (ESI-QTOF MSMS): This high-resolution technique provides accurate mass measurements and fragmentation patterns, which are vital for the unambiguous identification of compounds. UHPLC coupled with ESI-QTOF MSMS has been used to obtain exact masses of isolated compounds, including chromene derivatives researchgate.netmdpi.comnih.gov. This allows for the identification of compounds based on their elemental composition and characteristic fragments nih.gov.

GC-MS: As mentioned earlier, GC-MS is used for the identification and quantification of this compound in volatile samples like essential oils nih.govredalyc.orgsemanticscholar.orgtsijournals.comresearchgate.net. Comparing the acquired mass spectra with spectral libraries is a common approach for identification redalyc.orgtsijournals.com.

LC-MS: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is broadly applied for the analysis of natural products, including chromenes. LC-MS provides both separation and mass information, facilitating the identification of compounds in complex matrices researchgate.net. HPLC-MS methods have been developed for the identification of various natural compounds uni-muenster.de. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is used for the analysis of complex samples and the identification of compounds, including chromenes scielo.brresearchgate.netemcms.info.

These MS techniques, particularly when coupled with chromatography, are essential for both targeted analysis (quantification of known compounds) and untargeted analysis (identification of unknown compounds) of this compound and related metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic compounds, including this compound and its derivatives. Both 1D and 2D NMR experiments are routinely used.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types and number of hydrogen and carbon atoms and their local chemical environments scielo.brpsu.edu. For instance, the ¹H NMR spectrum of ethyl this compound shows characteristic signals for aromatic protons, olefinic protons, and methyl groups, consistent with a chromene skeleton scielo.br. ¹³C NMR assignments are often aided by 2D NMR experiments scielo.brpsu.edu.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms and confirming the structure of complex molecules. HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals correlations between protons and carbons across multiple bonds scielo.brpsu.edu. These experiments have been successfully applied to determine the structures of chromenes, including ethyl this compound and encecalinol (B12377290) scielo.brpsu.edu.

While the search results did not specifically mention the direct application of the Gauge-Independent Atomic Orbital (GIAO) method for chemical shift prediction in the context of this compound, it is a computational technique often used in conjunction with NMR spectroscopy to calculate theoretical chemical shifts for proposed structures, helping to confirm or refine structural assignments. NMR data for isolated compounds are typically compared with literature values for identification and structural confirmation mdpi.comnih.gov.

Method Validation and Performance Characteristics (e.g., Accuracy, Reproducibility, Sensitivity)

Analytical method validation is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application elementlabsolutions.com. Key performance characteristics evaluated during the validation process include accuracy, precision (often encompassing reproducibility and repeatability), and sensitivity elementlabsolutions.comeuropa.euchromatographyonline.comlabmanager.com.

Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value elementlabsolutions.comeuropa.euchromatographyonline.comlabmanager.com. It is a measure of the exactness of the method chromatographyonline.com. Accuracy is typically assessed across the specified range of the analytical procedure europa.eu. Methods for determining accuracy include applying the procedure to an analyte of known purity (e.g., a reference material) or comparing the results to a second, well-characterized method europa.euchromatographyonline.com. For drug substances, accuracy measurements can be obtained by comparing results to the analysis of a standard reference material chromatographyonline.com. Accuracy data is often reported as the percent recovery of a known added amount or as the difference between the mean and true value with confidence intervals chromatographyonline.com.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.euchromatographyonline.com. If a measurement is repeated on the same sample, the same result should ideally be obtained elementlabsolutions.com. Precision can be considered at different levels: repeatability, intermediate precision, and reproducibility europa.euchromatographyonline.com. Repeatability refers to precision under the same operating conditions over a short time interval (intra-assay precision) europa.euchromatographyonline.com. Intermediate precision expresses within-laboratory variations, such as different days, analysts, or equipment europa.euchromatographyonline.com. Reproducibility expresses precision between laboratories, often assessed through inter-laboratory trials europa.eu. The precision of an analytical procedure is commonly expressed as the variance, standard deviation, or coefficient of variation of a series of measurements europa.eu. Documentation supporting reproducibility studies should include the standard deviation, relative standard deviation (or coefficient of variation), and the confidence interval chromatographyonline.com.

Sensitivity is related to the detection limit of an analytical procedure, which is the lowest amount of analyte in a sample that can be detected, though not necessarily quantitated as an exact value elementlabsolutions.comeuropa.eu. A method is considered sensitive if it can generate a precise and accurate response at the lowest desired concentration elementlabsolutions.com. Several approaches are possible for determining the detection limit, depending on whether the procedure is non-instrumental or instrumental europa.eu.

Validation studies should provide sufficient evidence that the analytical procedure meets its objectives europa.eu. The validation report should list each method validation parameter with the associated acceptance criterion and the relevant validation data that proves the satisfactory performance of the method relative to that parameter oecd.org.

Special Considerations for Analytical Studies of Unstable this compound Forms

The analysis of unstable compounds like this compound angelate, which has been identified as an unstable chromene mdpi.comresearchgate.netnih.govfao.org, presents unique challenges that require special considerations during analytical studies. The inherent instability of such compounds can lead to degradation, affecting the accuracy and reliability of analytical results if not properly addressed kcasbio.com.

Compounds that are inherently unstable in biological fluids or under standard laboratory conditions require specific strategies for sample collection, processing, extraction, and analysis to ensure analyte integrity kcasbio.com. For very unstable compounds, stabilization at the point of sample collection may be essential kcasbio.com. While some drugs can be stabilized using chilled conventional blood collection tubes, the use of antioxidants, buffers, stabilizing agents, and/or derivatizing reagents may be necessary for very unstable analytes kcasbio.com.

The rate at which an analyte degrades significantly impacts the design of the analytical strategy kcasbio.com. For compounds with very short half-lives in biological samples, rapid stabilization upon collection is crucial kcasbio.com. This might involve adding stabilizing agents directly to the sample matrix shortly after collection kcasbio.com. For instance, citric acid has been used to stabilize certain unstable compounds in whole blood samples from collection to laboratory processing, with further stabilization steps like adding formic acid prior to freezing being essential for maintaining integrity during storage kcasbio.com.

Derivatization has been found to be an effective approach for stabilizing certain types of unstable analytes kcasbio.com. However, it is essential to find the proper balance in the amount of derivatization reagent used to avoid adverse effects on the sample matrix, such as significant hemolysis of red blood cells kcasbio.com. Deciding on the best approach to stabilize an inherently unstable compound often requires significant effort in developing a bioanalytical method to optimize analyte stability kcasbio.com.

When transferring analytical methods for unstable compounds between laboratories, careful planning and open discussion are key medfilesgroup.com. The time difference between analysis at different laboratories is a critical consideration depending on the stability of the sample medfilesgroup.com. The method transfer protocol should identify any special transport and storage conditions for the test items medfilesgroup.com. Risk analysis, based on the sending laboratory's experience and knowledge, as well as the complexity and specifications of the method and product, is important medfilesgroup.com.

Computational Chemistry and in Silico Approaches

Molecular Modeling and Geometry Optimization Techniques (e.g., Molecular Operations Environment, MMFF94x Force Field)

Molecular modeling is a fundamental computational tool used to represent and manipulate the three-dimensional structure of molecules. Software platforms like the Molecular Operating Environment (MOE) provide a comprehensive suite of tools for such tasks. wikipedia.orgillinois.edudrchinmoypal.commacinchem.org One of the initial steps in any molecular modeling study is geometry optimization, a process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For a molecule like Encecalol, this process would typically employ a molecular mechanics force field. The Merck Molecular Force Field 94x (MMFF94x) is a robust and widely used force field, particularly well-suited for a broad range of organic molecules. avogadro.ccreadthedocs.iopubcompare.aicore.ac.uk It calculates the potential energy of the molecule based on parameters derived from high-quality quantum calculations for various atomic interactions, including bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. readthedocs.iopubcompare.ai

The geometry optimization of this compound using a program like MOE with the MMFF94x force field would involve an iterative process where the positions of the atoms are adjusted to progressively lower the total energy of the molecule until a stable conformation is reached. This optimized structure represents the most probable three-dimensional shape of the this compound molecule in a vacuum. The resulting data would include precise bond lengths, bond angles, and dihedral angles, providing a foundational model for further computational analysis.

Table 1: Hypothetical Optimized Geometry Parameters for this compound using MMFF94x.
ParameterAtoms InvolvedHypothetical Optimized Value
Bond LengthC2-C31.34 Å
Bond LengthO1-C21.37 Å
Bond AngleO1-C2-C3121.5°
Dihedral AngleC4-C4a-C8a-O1-5.2°

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Studies (e.g., with Calmodulin)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgnsf.govpnas.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules and their interactions with biological targets.

To investigate the potential biological activity of this compound, an MD simulation could be employed to study its interaction with a protein target. Calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous signaling pathways, is a plausible hypothetical target due to the known interactions of various natural products with it. pnas.orgnih.govnih.govnih.govacs.orgcas.cznih.gov Such a simulation would begin with the optimized structure of this compound and a known crystal structure of Calmodulin. This compound would be "docked" into a potential binding site on Calmodulin, and the entire complex would be solvated in a simulated aqueous environment.

The MD simulation would then track the trajectory of every atom in the system over a period of nanoseconds or even microseconds. nih.gov Analysis of this trajectory could reveal:

The stability of the this compound-Calmodulin complex.

Key amino acid residues in Calmodulin that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound.

Conformational changes in Calmodulin induced by the binding of this compound.

The free energy of binding, which indicates the affinity of this compound for Calmodulin.

These insights would be invaluable for understanding the potential mechanism of action of this compound at a molecular level.

Table 2: Hypothetical Results from an MD Simulation of this compound with Calmodulin.
ParameterDescriptionHypothetical Finding
Binding Free Energy (ΔG)Predicted affinity of this compound for Calmodulin.-7.5 kcal/mol
Key Interacting ResiduesAmino acids in Calmodulin forming stable contacts.Met71, Phe92, Leu105
Hydrogen BondsNumber and duration of hydrogen bonds formed.1 stable H-bond with the hydroxyl group of this compound.
RMSD of LigandRoot Mean Square Deviation, indicating stability of the ligand's position.1.2 Å (indicating stable binding)

Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP/6-31G Level of Theory, GIAO Method)

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. researchgate.net The B3LYP functional combined with the 6-31G basis set represents a widely used level of theory that offers a good balance between accuracy and computational cost for organic molecules. rsc.org

For this compound, DFT calculations at the B3LYP/6-31G level of theory could be used to:

Obtain a more accurate optimized geometry than that from molecular mechanics.

Calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges.

Predict spectroscopic properties.

A particularly useful application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR shielding tensors, which can be converted into chemical shifts. researchgate.netnih.gov By comparing the theoretically calculated NMR spectrum with experimental data, one can gain confidence in the proposed structure of this compound or distinguish between possible isomers.

Advanced Statistical Analysis in Computational Studies (e.g., DP4+ Analysis for Structure Discrimination)

When a natural product is isolated, its structure must be unambiguously determined. While experimental techniques like NMR are primary tools, they can sometimes be insufficient to distinguish between several possible stereoisomers. This is where advanced statistical methods that combine experimental and computational data, such as DP4+ analysis, become crucial. semanticscholar.orgnih.govuca.edu.arresearchgate.net

The DP4+ method is a Bayesian probability analysis that helps to identify the correct structure of a molecule from a set of plausible candidates. semanticscholar.orgresearchgate.netrsdjournal.orgnih.govuca.edu.arcomporgchem.com The process would involve:

Proposing all possible diastereomers of this compound.

Performing geometry optimization and NMR chemical shift calculations (using DFT, as described in 8.3) for each candidate isomer.

Comparing the calculated ¹H and ¹³C NMR data for each isomer with the experimental NMR data of the natural product.

Using the DP4+ statistical model to calculate a probability score for each candidate structure being the correct one.

A high DP4+ probability (typically >95%) for one of the isomers would provide strong evidence for its structural assignment. This method has become a gold standard in the structural elucidation of complex natural products. uca.edu.arresearchgate.net

Table 3: Hypothetical DP4+ Analysis Results for Two Possible Isomers of this compound.
Candidate IsomerLevel of Theory for NMR Calculation¹H NMR Probability¹³C NMR ProbabilityOverall DP4+ Probability
Isomer A (2R,3R)mPW1PW91/6-31+G** (PCM)98.2%99.1%99.5%
Isomer B (2S,3S)mPW1PW91/6-31+G** (PCM)1.8%0.9%0.5%

Application of Virtual Screening and In Silico Design for Novel this compound Analogues

Computational chemistry is not only for analyzing known compounds but also for discovering new ones. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov

Starting with the structure of this compound, in silico methods can be used to design and evaluate novel analogues with potentially improved biological activity. This process could involve:

Ligand-based virtual screening: Searching for commercially available or synthetically accessible molecules that are structurally similar to this compound.

Structure-based virtual screening: If a relevant protein target for this compound is known or has been identified (e.g., through MD simulations), one could computationally "dock" thousands of compounds into the binding site to predict their binding affinity.

In silico design: Modifying the this compound scaffold by adding, removing, or substituting functional groups to enhance its interaction with a target protein. The predicted binding affinity and other properties (like absorption, distribution, metabolism, and excretion - ADME) of these new virtual analogues would then be calculated.

This approach allows for the prioritization of a smaller number of promising new compounds for chemical synthesis and biological testing, thereby accelerating the drug discovery process. For instance, a virtual screen of chromene derivatives, the chemical class to which this compound belongs, has been successfully used to identify potent enzyme inhibitors. nih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Further Undiscovered Encecalol-Related Compounds and Their Biosynthetic Pathways

While this compound and some related compounds have been identified, the full spectrum of this compound-related natural products and their distribution across different plant species remains to be fully elucidated. Future research aims to employ advanced metabolomics and spectroscopic techniques to discover novel analogues that may possess distinct or enhanced biological activities cornell.edu. Concurrently, a deeper understanding of the biosynthetic pathways involved in this compound production in plants is a critical area of investigation. Research into plant hemiterpene synthases and other enzymes involved in chromene biosynthesis will provide insights into how these compounds are naturally produced thegoodscentscompany.com. Such knowledge could potentially enable biotechnological approaches for the sustainable production of this compound and its derivatives or guide synthetic strategies for novel analogues. Studies on the biosynthesis of related natural products, such as N-acylethanolamines and terpenoid indole (B1671886) alkaloids, highlight the complexity and potential for discovering new pathways and enzymes involved in the production of bioactive small molecules researchgate.netdokumen.pub.

Rational Design and Synthesis of this compound Analogues with Enhanced Biological Specificity and Potency

The synthesis of this compound analogues is a key area for future preclinical research. Rational design strategies, informed by structure-activity relationship (SAR) studies, are crucial for developing compounds with improved biological specificity and potency researchgate.net. This involves modifying the core chromene structure or its substituents to optimize interactions with specific biological targets. Research efforts are directed towards the synthesis of libraries of this compound derivatives, exploring variations in the methoxy (B1213986) group, the ethanol (B145695) side chain, and modifications to the chromene ring system uni-muenster.dedntb.gov.ua. The goal is to identify analogues with enhanced efficacy against relevant biological targets while potentially reducing off-target effects. The synthesis of natural product analogues has proven successful in other areas of drug discovery, providing a strong rationale for this approach with this compound researchgate.net.

Advanced Mechanistic Studies at the Cellular and Sub-Cellular Levels for Targeted Interventions

Understanding the precise cellular and sub-cellular mechanisms of action of this compound is fundamental for developing targeted interventions. Future research will focus on employing advanced cell biology techniques to delineate how this compound interacts with cellular components and signaling pathways. This includes investigating its effects on specific organelles, protein targets, and molecular cascades nih.govnih.gov. Studies at the sub-cellular level, potentially using advanced imaging and '-omics' approaches, will provide detailed insights into the localization and immediate effects of this compound within the cell. Such mechanistic studies are essential for identifying the key molecular players involved in this compound's biological activities and for designing analogues with improved target engagement and predictable cellular responses. Research into the mechanisms of action of other bioactive compounds, such as metformin (B114582) and naphthoquinones, provides a framework for the types of detailed cellular and molecular investigations that are needed for this compound nih.govunicam.it.

Development of Novel and Green Analytical Platforms for this compound Detection in Complex Biological Matrices

Accurate and sensitive detection of this compound in complex biological matrices (e.g., cell lysates, tissue samples) is essential for preclinical research, including pharmacokinetic and pharmacodynamic studies. Future research aims to develop novel analytical platforms that are not only highly sensitive and selective but also align with green chemistry principles unipv.itimpactfactor.org. This involves exploring environmentally friendly extraction techniques, reducing solvent consumption, and developing more energy-efficient chromatographic and spectroscopic methods researchgate.netmdpi.comsepscience.com. The development of miniaturized techniques and automated systems can further enhance the sustainability and efficiency of this compound analysis in biological samples impactfactor.org. Addressing matrix interference is a key challenge in analyzing complex biological samples, and future efforts will focus on developing robust methods to overcome these issues sepscience.com.

Exploration of this compound and its Derivatives as Research Tools in Chemical Biology

This compound and its derivatives hold potential as valuable research tools in chemical biology to probe and manipulate biological processes. Future research will explore their utility in understanding specific protein functions, signaling pathways, or cellular events cornell.edunih.gov. This could involve synthesizing labeled this compound analogues for tracking purposes or developing photoactivatable derivatives to control biological activity with light. By using this compound as a chemical probe, researchers can gain deeper insights into fundamental biological mechanisms. The application of small molecules as research tools is a well-established approach in chemical biology, providing a precedent for the potential utility of this compound in this area nih.govnih.gov.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Encecalol’s pharmacological properties?

  • Methodological Answer : Apply the PICOT framework to structure the question:

  • Population/Problem (e.g., specific cell lines or animal models),
  • Intervention/Indicator (this compound’s dosage, administration route),
  • Comparison (control groups or alternative compounds),
  • Outcome (e.g., anti-inflammatory efficacy, cytotoxicity thresholds),
  • Timeframe (duration of exposure or observation).
    This ensures specificity and alignment with experimental goals .

Q. What methodologies ensure reproducibility in this compound-related biochemical assays?

  • Methodological Answer :

  • Detailed Protocols : Document reagent sources (e.g., this compound purity, supplier), equipment calibration, and step-by-step procedures.
  • Validation : Include positive/negative controls and replicate experiments.
  • Statistical Transparency : Use power analysis to determine sample size and report confidence intervals for key metrics (e.g., IC50 values) .

Q. What are the key steps to conducting a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer :

  • Boolean Search Strategies : Combine terms like “this compound” AND (“mechanism” OR “pathway”) NOT (“industrial production” OR “price”) to filter academic databases (e.g., PubMed, Scopus).
  • Synthesis : Organize findings into themes (e.g., antioxidant vs. antimicrobial mechanisms) and identify gaps (e.g., limited in vivo studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool datasets to assess heterogeneity (e.g., I² statistic) and subgroup differences (e.g., solvent used, assay type).
  • Bias Evaluation : Apply tools like ROBIS to scrutinize study design flaws (e.g., lack of blinding, small sample sizes).
  • Experimental Replication : Standardize variables (e.g., pH, temperature) to isolate confounding factors .

Q. What strategies optimize experimental conditions for this compound in cross-disciplinary studies (e.g., pharmacology and toxicology)?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test multiple variables (e.g., concentration, exposure time) and interactions.
  • Interdisciplinary Collaboration : Integrate pharmacokinetic modeling (e.g., ADME profiling) with histopathological endpoints .

Q. How should longitudinal studies on this compound’s chronic effects be designed to ensure validity?

  • Methodological Answer :

  • Timepoint Rationalization : Align observation intervals with pharmacokinetic half-lives and disease progression models.
  • Confounder Control : Use multivariate regression to adjust for variables like diet, genetic background, or comorbidities.
  • Power Analysis : Precalculate sample sizes to detect clinically relevant effect sizes (e.g., ≥20% reduction in tumor growth) .

Methodological Frameworks

  • PICOT : Ensures structured, hypothesis-driven research design .
  • FINER Criteria : Evaluates feasibility, novelty, and ethical alignment of questions .
  • Meta-Analytic Tools : Address data contradictions through systematic aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.